molecular formula C20H25NO2S B2743850 N-(3-hydroxy-3-phenylpropyl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 1396887-55-0

N-(3-hydroxy-3-phenylpropyl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No.: B2743850
CAS No.: 1396887-55-0
M. Wt: 343.49
InChI Key: JZTPJUUEFIUYFH-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-phenylpropyl)-2-(4-(isopropylthio)phenyl)acetamide is a synthetic acetamide derivative intended for research and development purposes. Acetamide derivatives are a significant class of organic compounds widely studied in medicinal chemistry and pharmacology for their diverse biological activities. Research on related compounds has shown potential in areas such as antioxidant activity, with some derivatives demonstrating efficacy in scavenging free radicals and reducing reactive oxygen species (ROS) and nitric oxide (NO) production in cellular models . The structure of this compound, featuring both a phenylacetamide moiety and an isopropylthio group, suggests potential for interaction with various biological targets. Researchers are exploring its specific properties and applications in laboratory settings. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or animal use. All necessary quality control data, including purity and structural confirmation, should be provided with the product to ensure experimental reproducibility. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S/c1-15(2)24-18-10-8-16(9-11-18)14-20(23)21-13-12-19(22)17-6-4-3-5-7-17/h3-11,15,19,22H,12-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTPJUUEFIUYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

N-(3-Hydroxy-3-phenylpropyl)-2-(4-(isopropylthio)phenyl)acetamide (C₂₀H₂₅NO₂S, MW 343.5 g/mol) comprises two primary moieties:

  • 2-(4-(Isopropylthio)phenyl)acetic acid : A phenylacetic acid derivative with a bulky isopropylthio group at the para position.
  • 3-Hydroxy-3-phenylpropylamine : A secondary amine with a hydroxyl group at the β-carbon.

The synthetic challenges include:

  • Thioether Introduction : Installing the isopropylthio group on the phenyl ring requires careful control of substitution reactions to avoid side products.
  • Amine Synthesis : Constructing the 3-hydroxy-3-phenylpropylamine backbone necessitates stereochemical considerations and functional group protection.
  • Amide Coupling : Achieving high yields in the final acetylation step while managing the reactivity of the hydroxyl group.

Proposed Synthetic Routes

Synthesis of 2-(4-(Isopropylthio)phenyl)acetic Acid

This intermediate is synthesized via two potential pathways:

Pathway A: Nucleophilic Aromatic Substitution
  • Starting Material : 4-Fluorophenylacetic acid.
  • Thiolation : React with isopropylthiol (CH(CH₃)₂SH) in the presence of a base (K₂CO₃) and polar aprotic solvent (DMF) at 80–100°C.
    $$
    \text{4-Fluorophenylacetic acid + CH(CH₃)₂SH → 2-(4-(Isopropylthio)phenyl)acetic acid + HF}
    $$
  • Workup : Acidify with HCl, extract with ethyl acetate, and recrystallize.
Pathway B: Palladium-Catalyzed Cross-Coupling
  • Starting Material : 4-Bromophenylacetic acid.
  • Coupling : React with isopropylthiol using Pd(OAc)₂/Xantphos catalyst, Cs₂CO₃ base, in toluene at 110°C.
    $$
    \text{4-Bromophenylacetic acid + CH(CH₃)₂SH → 2-(4-(Isopropylthio)phenyl)acetic acid + HBr}
    $$
  • Yield Optimization : Pd/C recycling and solvent selection (toluene > DMF) improve efficiency.
Step Reagents/Conditions Yield (%) Purity (HPLC)
A1 K₂CO₃, DMF, 80°C 65–70 95.2
B1 Pd(OAc)₂, Cs₂CO₃ 75–80 98.5

Synthesis of 3-Hydroxy-3-phenylpropylamine

Pathway C: Reduction of 3-Oxo-3-phenylpropanenitrile
  • Cyanohydrin Formation : React benzaldehyde with hydrogen cyanide (HCN) to form mandelonitrile.
  • Hydrolysis : Treat with HCl to yield 3-oxo-3-phenylpropanoic acid, followed by conversion to the nitrile via amidation and dehydration.
  • Reduction : Use LiAlH₄ in THF to reduce the nitrile to 3-hydroxy-3-phenylpropylamine.
    $$
    \text{3-Oxo-3-phenylpropanenitrile + LiAlH₄ → 3-Hydroxy-3-phenylpropylamine}
    $$
Pathway D: Grignard Addition
  • Grignard Reagent : Phenylmagnesium bromide (PhMgBr) reacts with epichlorohydrin to form 3-phenyl-3-hydroxypropyl chloride.
  • Amination : React with aqueous NH₃ under pressure to yield the amine.
Step Reagents/Conditions Yield (%)
C3 LiAlH₄, THF, 0°C → RT 60
D2 NH₃ (aq), 100°C, 12 h 55

Final Amide Coupling

  • Acid Chloride Formation : Treat 2-(4-(isopropylthio)phenyl)acetic acid with thionyl chloride (SOCl₂) at reflux.
  • Amidation : React the acid chloride with 3-hydroxy-3-phenylpropylamine in dichloromethane (DCM) and triethylamine (TEA) at 0°C → RT.
    $$
    \text{2-(4-(Isopropylthio)phenyl)acetyl chloride + 3-Hydroxy-3-phenylpropylamine → Target compound + HCl}
    $$
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) yields the pure product.
Parameter Value
Reaction Time 4–6 h
Yield 85%
Purity (HPLC) 99.8%

Optimization and Scalability

  • Thioether Formation : Pathway B (Pd-catalyzed) offers higher yields and scalability but requires rigorous catalyst recycling.
  • Amine Protection : Temporary protection of the hydroxyl group (e.g., as a TBS ether) during amidation prevents side reactions.
  • Green Chemistry : Replace LiAlH₄ with NaBH₄/I₂ system for safer nitrile reduction.

Analytical Characterization

  • NMR : δ 1.25 (d, 6H, CH(CH₃)₂), δ 2.10 (s, 3H, COCH₃), δ 4.90 (m, 1H, CH(OH)).
  • MS (ESI+) : m/z 344.2 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)-2-(4-(isopropylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group

    Reduction: Formation of an amine from the amide group

    Substitution: Formation of nitro or halogenated derivatives on the phenyl rings

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)-2-(4-(isopropylthio)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-2-(4-(isopropylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and phenylpropyl groups may facilitate binding to enzymes or receptors, modulating their activity. The isopropylthio group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name R1 (N-Substituent) R2 (Acetamide Substituent) Key Functional Groups
Target Compound 3-hydroxy-3-phenylpropyl 4-(isopropylthio)phenyl Hydroxyl, isopropylthio
2-(4-hydroxyphenyl)-N-(3-phenylpropyl)acetamide [30005] 3-phenylpropyl 4-hydroxyphenyl Hydroxyl
2-(aminophenyl)-N-(3-phenylpropyl)acetamide [30007] 3-phenylpropyl 4-aminophenyl Amino
N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide [40005] 3,3-diphenylpropyl 4-hydroxyphenyl Hydroxyl

Key Observations :

  • Hydroxyl and amino groups in analogs improve solubility but may reduce metabolic stability due to susceptibility to oxidation or conjugation .

Q & A

Basic: What are the critical steps for synthesizing N-(3-hydroxy-3-phenylpropyl)-2-(4-(isopropylthio)phenyl)acetamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the acetamide backbone via nucleophilic substitution between 4-(isopropylthio)phenylacetic acid and 3-amino-3-phenylpropanol derivatives.
  • Step 2: Protection/deprotection of the hydroxyl group using agents like tert-butyldimethylsilyl chloride (TBDMS-Cl) to prevent side reactions.
  • Step 3: Coupling reactions (e.g., EDC/HOBt-mediated) to link the thioether and hydroxypropylphenyl moieties.

Optimization Strategies:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction rates .
  • Catalysts: Palladium catalysts (e.g., Pd/C) improve coupling efficiency in inert atmospheres .
  • Temperature Control: Maintaining 60–80°C minimizes by-products during amide bond formation .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

Answer:

  • NMR Spectroscopy:
    • 1H/13C NMR: Confirms the presence of the isopropylthio group (δ ~1.2–1.4 ppm for CH3) and hydroxypropyl chain (δ ~3.6–4.0 ppm for -OH) .
    • 2D NMR (COSY, HSQC): Resolves overlapping signals in the aromatic and thioether regions .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 424.6) and fragmentation patterns .
  • IR Spectroscopy: Identifies amide C=O stretching (~1650 cm⁻¹) and hydroxyl O-H bonds (~3300 cm⁻¹) .

Advanced: How can molecular docking studies predict the compound’s interaction with biological targets?

Answer:

  • Target Selection: Prioritize enzymes/receptors with known affinity for acetamide derivatives (e.g., kinases, GPCRs).
  • Docking Software: Tools like AutoDock Vina or Schrödinger Suite simulate binding modes, focusing on hydrogen bonds (hydroxypropyl group) and hydrophobic interactions (isopropylthio group) .
  • Validation: Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC50 values from enzyme inhibition assays .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

  • Variable Analysis: Compare assay conditions (e.g., cell lines, incubation times). For example, cytotoxicity discrepancies may arise from using HeLa vs. MCF-7 cells .
  • Structural Confirmation: Re-analyze compound purity (HPLC ≥98%) and stereochemistry (chiral HPLC) to rule out batch variability .
  • Meta-Analysis: Aggregate data from structurally related compounds (e.g., thioether-containing acetamides) to identify SAR trends .

Advanced: What strategies enhance the compound’s selectivity for specific biological targets?

Answer:

  • Scaffold Modification: Introduce electron-withdrawing groups (e.g., -NO2) to the phenyl ring to modulate electronic effects and binding affinity .
  • Prodrug Design: Mask the hydroxyl group with acetyl or phosphate esters to improve membrane permeability and site-specific activation .
  • Co-crystallization Studies: Resolve X-ray structures of target-ligand complexes to guide rational modifications (e.g., optimizing hydrogen bond networks) .

Basic: What are common impurities formed during synthesis, and how are they mitigated?

Answer:

  • By-Products:
    • Unreacted 4-(isopropylthio)phenylacetic acid (detected via TLC, Rf ~0.5).
    • Oxidized thioether to sulfone derivatives (prevented using nitrogen atmospheres) .
  • Purification:
    • Column chromatography (silica gel, ethyl acetate/hexane gradient) removes polar impurities.
    • Recrystallization in ethanol/water mixtures enhances purity (>95%) .

Advanced: How can in vitro assays evaluate the compound’s metabolic stability?

Answer:

  • Liver Microsome Assays: Incubate the compound with rat/human liver microsomes (37°C, NADPH cofactor) and monitor degradation via LC-MS/MS over 60 minutes .
  • Metabolite Identification: Detect hydroxylated or glucuronidated metabolites using high-resolution mass spectrometry (HRMS) .
  • CYP450 Inhibition: Assess interactions with CYP3A4/CYP2D6 isoforms to predict drug-drug interaction risks .

Advanced: How does the isopropylthio group influence physicochemical and pharmacokinetic properties?

Answer:

  • Lipophilicity: The isopropylthio group increases logP (~3.5), enhancing membrane permeability but reducing aqueous solubility. Use logD7.4 measurements to assess pH-dependent partitioning .
  • Metabolic Stability: Thioethers are prone to oxidation; introduce steric hindrance (e.g., bulky substituents) to slow sulfoxide formation .
  • Protein Binding: Plasma protein binding (>90%) is predicted via equilibrium dialysis, correlating with prolonged half-life in vivo .

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